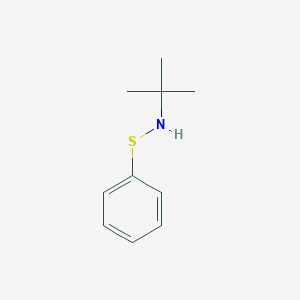

N-tert-Butylbenzenesulfenamide

Vue d'ensemble

Description

N-tert-Butylbenzenesulfenamide is a chemical compound that has been studied for its potential use in various chemical reactions and as an intermediate in the synthesis of other compounds. It has been shown to catalyze the oxidation of alcohols to their corresponding carbonyl compounds efficiently, without damaging functional groups in the alcohols . This compound has also been used in the synthesis of N-tert-butylbenzothiazole-2-sulphenamide (TBBS), a substance with applications in the rubber industry .

Synthesis Analysis

The synthesis of this compound involves the condensation of tert-butanesulfinamide with aldehydes and ketones, yielding a variety of N-tert-butanesulfinyl imines . These imines serve as versatile intermediates for the asymmetric synthesis of amines. Additionally, TBBS, a related compound, can be synthesized through an oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine, with electrosynthesis being an efficient method for its production .

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, has been analyzed to show that the introduction of tert-butyl side groups can effectively increase interchain distance and decrease intermolecular forces . This structural modification leads to materials with desirable properties such as low dielectric constants and high organosolubility.

Chemical Reactions Analysis

This compound has been shown to catalyze the oxidation of alcohols using N-chlorosuccinimide, with the formation of N-tert-butylbenzenesulfinimidoyl chloride as a key intermediate . This reaction proceeds under mild conditions, which is particularly beneficial for the oxidation of alcohols that form labile aldehydes. The compound also plays a role in the synthesis of TBBS, which is used as a vulcanization accelerator in the rubber industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been explored through various techniques. For instance, the novel ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, which is structurally related, has been characterized by X-ray diffraction, NMR, UV-fluorescence spectroscopy, and thermal analysis . These studies provide insights into the stability, electronic structure, and thermal behavior of such compounds. Additionally, the luminescent properties of metal complexes with related sulfonamide ligands have been investigated, showing potential for use in electroluminescent devices .

Applications De Recherche Scientifique

Réactif dans la réaction anti-SN2′ de Mitsunobu

“N-tert-Butylbenzenesulfenamide” peut être utilisé comme réactif dans la réaction anti-SN2′ de Mitsunobu avec des hydroxy-alpha-alkenylsilanes chiraux pour produire des vinylsilanes . Cette réaction fait partie de la synthèse organique, où elle est utilisée pour inverser la stéréochimie des alcools ou pour échanger un groupe fonctionnel contre un autre.

Catalyseur dans les réactions d'oxydation

En présence de N-chlorosuccinimide (NCS), “this compound” peut agir comme catalyseur pour l'oxydation douce et sélective des alcools primaires et secondaires en aldéhydes et cétones respectifs . Cette application est particulièrement utile en chimie organique pour la synthèse de divers composés organiques.

Synthèse d'autres composés chimiques

“this compound” est souvent utilisé dans la synthèse d'autres composés chimiques

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that in the presence of n-chlorosuccinimide (ncs), this sulfenamide catalyzes the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones .

Biochemical Pathways

The compound’s role in the oxidation of alcohols suggests it may influence pathways involving these molecules .

Result of Action

Its role as a catalyst in the oxidation of alcohols to aldehydes and ketones suggests it may influence cellular processes involving these molecules .

Propriétés

IUPAC Name |

2-methyl-N-phenylsulfanylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBFMPKCDTAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457904 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19117-31-8 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

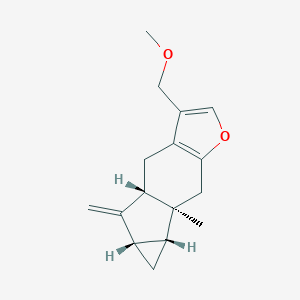

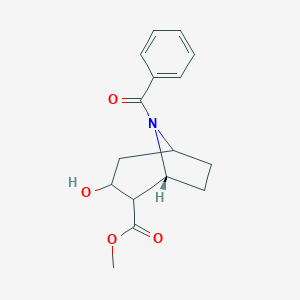

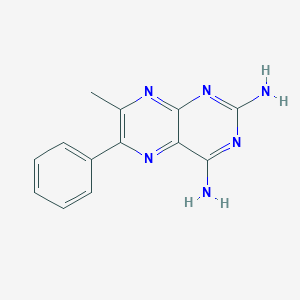

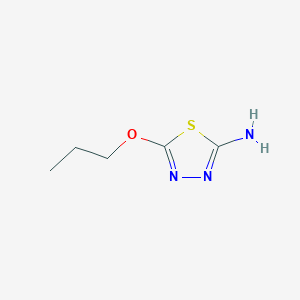

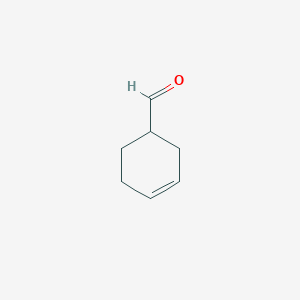

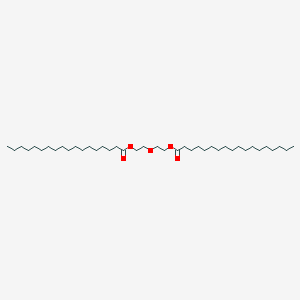

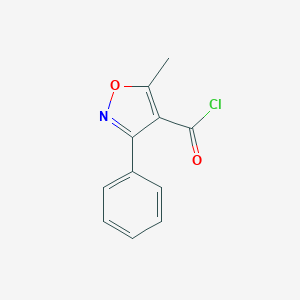

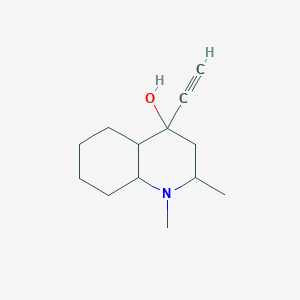

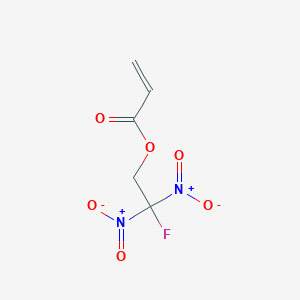

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-tert-Butylbenzenesulfenamide in organic synthesis?

A1: this compound acts as an efficient catalyst for oxidizing alcohols to their corresponding carbonyl compounds. [, , , ] This catalytic activity is particularly useful in synthesizing aldehydes and ketones from primary and secondary alcohols, respectively.

Q2: How does this compound catalyze the oxidation of alcohols?

A2: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that this compound facilitates the transfer of chlorine from a stoichiometric oxidant, such as N-chlorosuccinimide (NCS), to the alcohol substrate. [] This interaction leads to the formation of an intermediate, which then undergoes further transformations to yield the carbonyl product.

Q3: What are the advantages of using this compound as a catalyst for alcohol oxidation compared to other methods?

A3: this compound offers several advantages: [, ]

Q4: Are there any limitations to using this compound as an oxidation catalyst?

A4: While highly effective, further research is needed to fully understand the limitations of this compound. Potential areas of exploration include:

Q5: What is the significance of developing new catalytic oxidation methods like those employing this compound?

A5: The development of catalytic oxidation methods, particularly those employing milder and more environmentally benign reagents, is crucial for sustainable and efficient chemical synthesis. [] Traditional methods often rely on stoichiometric amounts of toxic or hazardous oxidants, generating substantial waste and posing environmental risks. Catalytic approaches, like the one utilizing this compound, offer a greener alternative by reducing waste generation and enabling the use of safer reagents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.